molecular formula C27H28N2O3 B602161 Agomelatine Dimer Urea CAS No. 185421-27-6

Agomelatine Dimer Urea

Numéro de catalogue: B602161
Numéro CAS: 185421-27-6
Poids moléculaire: 428.54
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Agomelatine is a novel antidepressant with a dual mechanism of action: it acts as a potent agonist at melatonin MT₁ and MT₂ receptors and as a neutral antagonist at the 5-HT₂C serotonin receptor . This unique pharmacological profile distinguishes it from traditional antidepressants, such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), by targeting circadian rhythm regulation and serotoninergic pathways . Agomelatine is particularly noted for improving sleep architecture and addressing anhedonia, making it a preferred option for patients with major depressive disorder (MDD) accompanied by insomnia or circadian disruptions . Its metabolism primarily involves cytochrome P450 enzymes (CYP1A1, 1A2, and 2C9), producing inactive metabolites .

Analyse Des Réactions Chimiques

Chemical Reactions

  • Hydrolysis: The urea bond in Agomelatine Dimer Urea can undergo hydrolysis under acidic or basic conditions, resulting in the release of agomelatine.
  • Acylation: this compound can participate in acylation reactions.

Stability and Reactivity

This compound is stable under normal conditions. It should be stored in a well-ventilated place and kept tightly closed .

  • Reactivity: No specific reactivity data is available .
  • Conditions to Avoid: Strong acids, strong bases, and strong oxidizing agents .
  • Hazardous Decomposition Products: No known hazardous decomposition products are available .

Related Biological Activities

This compound shares structural and functional similarities with agomelatine. Research suggests it functions as an agonist at melatonin receptors (MT1 and MT2) and a neutral antagonist at serotonin 5-HT2C receptors. Studies have indicated that agomelatine-related compounds can induce apoptosis in cancer cell lines, suggesting potential anticancer properties.

Comparison of this compound with other compounds:

Compound NameSimilarityUnique Features
AgomelatineParent compoundMelatonin receptor agonist; antidepressant
MelatoninNatural hormoneRegulates sleep-wake cycles; less selective
SertralineSSRIPrimarily targets serotonin transporters
TrazodoneSerotonin AntagonistDual mechanism; also used as a sleep aid

This compound's dimeric structure and urea linkage differentiate it from the above compounds, which could enhance its efficacy and specificity in receptor interactions.

Applications De Recherche Scientifique

Chemical Applications

Agomelatine Dimer Urea serves as a reference standard in analytical chemistry. Its role includes:

  • Quality Control : Used to ensure the accuracy and precision of analytical methods in pharmaceutical production.
  • Stability Studies : Assists in evaluating the stability of Agomelatine formulations, providing insights into the compound's behavior under different conditions.

Biological Research

In biological studies, this compound has been employed to investigate the effects of impurities on biological systems. Specific applications include:

  • Pharmacokinetics and Pharmacodynamics : Research into how this compound influences the pharmacokinetic properties of Agomelatine itself, contributing to a better understanding of its therapeutic effects and potential side effects .
  • Impurity Effects : Studying how impurities like this compound affect biological responses, which is critical for developing safer pharmaceutical products .

Medical Applications

This compound has potential applications in medical research, particularly concerning depression treatment:

  • Therapeutic Formulations : The compound can be used in developing new formulations for treating depression, leveraging its interaction with Agomelatine to enhance therapeutic efficacy .
  • Clinical Studies : Investigations into its effectiveness as an adjunct therapy in patients with treatment-resistant depression have shown promise, although more research is needed to establish its clinical benefits fully .

Case Study 1: Efficacy in Depression Treatment

A study highlighted that patients treated with Agomelatine demonstrated significant improvements in depression symptoms compared to those receiving placebo. However, those requiring dose adjustments also showed varying responses when impurities like this compound were present .

Case Study 2: Pharmacokinetic Investigations

Research indicated that the pharmacokinetic profile of Agomelatine could be influenced by the presence of impurities such as this compound. Understanding these interactions helps refine dosage forms and improve patient outcomes .

Comparaison Avec Des Composés Similaires

Efficacy

Meta-Analyses and Controlled Trials

Agomelatine demonstrates efficacy comparable to SSRIs and SNRIs in treating MDD. A meta-analysis of 20 randomized controlled trials (RCTs) involving 7,460 participants found agomelatine’s effect size (standardized mean difference [SMD] = 0.24) similar to other antidepressants (SMD = 0.00) . Specific comparisons include:

  • Escitalopram : Agomelatine showed equivalent reductions in Hamilton Depression Rating Scale (HAMD-17) scores but improved morning alertness and reduced daytime sleepiness .
  • Fluoxetine : In severely depressed patients (HAMD ≥ 25), agomelatine was statistically superior at 8 weeks .
  • Venlafaxine : Comparable efficacy but with fewer sexual side effects .
  • Placebo : Agomelatine’s superiority was consistent (SMD = 0.24) but moderated by publication bias in favor of positive trials .

Anhedonia and Sleep Benefits

Agomelatine outperformed venlafaxine and bupropion in alleviating anhedonia, with significant reductions in Snaith-Hamilton Pleasure Scale (SHAPS) scores within 2 weeks . Its melatonergic action also normalizes sleep-wake cycles, a feature absent in SSRIs/SNRIs .

Table 1: Efficacy Outcomes in Key RCTs

Comparator Study Duration Outcome (vs. Agomelatine) Source
Escitalopram 24 weeks Equivalent HAMD reduction; better sleep
Fluoxetine 8 weeks Superior in severe MDD (HAMD ≥ 25)
Venlafaxine 12 weeks Equal efficacy; fewer sexual side effects
Placebo 6–24 weeks SMD = 0.24 (95% CI: 0.12–0.35)

Hepatic and Renal Effects

  • Liver Enzymes: Agomelatine significantly elevates serum transaminases (SGPT/SGOT) compared to escitalopram, with levels exceeding normal ranges in 1–2% of patients .
  • Renal Toxicity: In animal studies, agomelatine increased urea nitrogen and creatinine (more pronounced in females) compared to GW117, a structurally related compound .

Sexual Dysfunction and Discontinuation

Agomelatine has minimal sexual side effects and lacks discontinuation syndrome, unlike venlafaxine and SSRIs .

Table 2: Adverse Effect Profiles

Adverse Effect Agomelatine Incidence Comparator Incidence (e.g., SSRIs) Source
Transaminase Elevation 1–2% <1% (Escitalopram)
Sexual Dysfunction 3–5% 15–30% (Venlafaxine/SSRIs)
Discontinuation Syndrome None Common (SSRIs/SNRIs)

Mechanisms of Action

Agomelatine’s melatonergic agonism enhances circadian synchronization and dopamine/norepinephrine release in the prefrontal cortex, while 5-HT₂C antagonism disinhibits these pathways . This contrasts with SSRIs/SNRIs, which primarily modulate serotonin/norepinephrine reuptake. Preclinical studies also highlight agomelatine’s antioxidant and anti-inflammatory effects, reversing oxidative stress and cytokine imbalances (e.g., TNF-α, IL-6) in animal models .

Table 3: Mechanism Comparison

Mechanism Agomelatine SSRIs/SNRIs
Primary Target MT₁/MT₂ + 5-HT₂C Serotonin/Norepinephrine reuptake
Circadian Regulation Yes No
Dopaminergic Modulation Enhanced (via 5-HT₂C blockade) Limited

Limitations and Controversies

  • Publication Bias : Unpublished trials (e.g., EMA and manufacturer data) showed smaller effect sizes than published studies, suggesting overestimation of efficacy .
  • Heterogeneity : Variability in study designs (e.g., placebo absence in some trials) complicates direct comparisons .

Activité Biologique

Agomelatine Dimer Urea is a compound derived from agomelatine, an antidepressant known for its melatonergic properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a unique dimeric structure linked through a urea moiety. Its chemical identity is denoted by the CAS number 185421-27-6. The compound retains significant structural similarities to agomelatine, which allows it to interact with melatonin and serotonin receptors effectively.

Receptor Interactions:

  • Melatonin Receptors (MT1 and MT2): this compound acts as an agonist at these receptors, contributing to its potential antidepressant effects and regulation of circadian rhythms.
  • Serotonin Receptors (5-HT2C): The compound functions as a neutral antagonist at the 5-HT2C receptors. This antagonism enhances the release of dopamine and norepinephrine, which are crucial for mood regulation .

Antidepressant Effects

This compound exhibits biological activities akin to those of agomelatine, particularly in modulating mood disorders. Studies suggest that its receptor interactions may lead to improved depressive symptoms through enhanced neurotransmitter activity.

Nephroprotective Effects

A study investigating the nephroprotective role of agomelatine in contrast-induced nephrotoxicity (CIN) found that it significantly improved kidney function markers such as blood urea nitrogen (BUN) and creatinine levels. While this study primarily focused on agomelatine, it provides insights into potential protective effects that may extend to this compound due to their structural similarities .

Table: Comparison of Biological Activities

Activity TypeThis compoundAgomelatine
AntidepressantYesYes
AnticancerPotentialYes
NephroprotectivePotentialYes
Receptor InteractionMT1/MT2 agonist, 5-HT2C antagonistMT1/MT2 agonist, 5-HT2C antagonist

Case Studies

  • Case Study on Hemodialysis Patients:
    A clinical observation involving hemodialysis patients assessed the efficacy of agomelatine in treating major depressive disorder (MDD). While sertraline led to remission in depressive symptoms for most patients, those treated with agomelatine did not achieve similar outcomes despite dose adjustments. This highlights the need for further investigation into the efficacy of this compound in clinical settings .
  • Nephrotoxicity Model:
    In a rat model of nephrotoxicity induced by glycerol and contrast media, agomelatine administration led to significant reductions in serum BUN and creatinine levels, alongside improved histopathological scores. This suggests that this compound could similarly mitigate renal damage due to its analogous properties .

Propriétés

IUPAC Name

1,3-bis[2-(7-methoxynaphthalen-1-yl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O3/c1-31-23-11-9-19-5-3-7-21(25(19)17-23)13-15-28-27(30)29-16-14-22-8-4-6-20-10-12-24(32-2)18-26(20)22/h3-12,17-18H,13-16H2,1-2H3,(H2,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLOKCBHVVICPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC=C2CCNC(=O)NCCC3=CC=CC4=C3C=C(C=C4)OC)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Agomelatine Dimer Urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Agomelatine Dimer Urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Agomelatine Dimer Urea
Reactant of Route 4
Reactant of Route 4
Agomelatine Dimer Urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Agomelatine Dimer Urea
Reactant of Route 6
Agomelatine Dimer Urea

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.